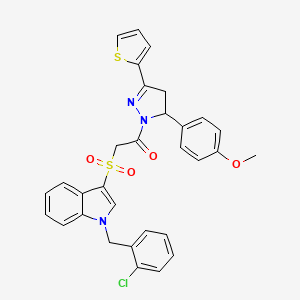

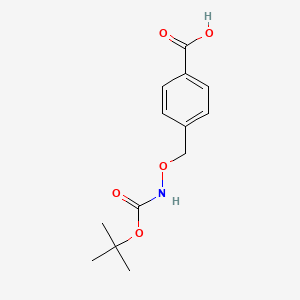

![molecular formula C13H19NO B2484162 [1-(Benzylamino)cyclopentyl]methanol CAS No. 1179161-54-6](/img/structure/B2484162.png)

[1-(Benzylamino)cyclopentyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis Molecular structure analysis, particularly crystallographic studies, plays a crucial role in understanding the conformation and stereochemistry of cyclopentyl derivatives. The crystal structures of related compounds, such as (1S,2R)-2-benzamidocyclohexane-1-calboxylic acid and [(1S,2R)-2-(benzylamino)cyclohexyl]methanol, provide insights into their molecular conformation and the impact on their chemical properties (Kimino & Fujii, 2013).

Chemical Reactions and Properties The reactivity of [1-(Benzylamino)cyclopentyl]methanol derivatives can be explored through various chemical reactions, including cycloadditions, which are pivotal for the construction of complex molecular frameworks. For instance, the use of α-trifluoromethyl-(indol-3-yl)methanols in [3+2] cycloaddition for synthesizing cyclopenta[b]indole alkaloids demonstrates the versatility of cyclopentyl derivatives in synthesizing heterocyclic compounds (Dong et al., 2014).

Physical Properties Analysis The study of physical properties, such as solubility, melting point, and crystallinity, is essential for understanding the behavior of [1-(Benzylamino)cyclopentyl]methanol in various solvents and conditions. Research on similar compounds, like the synthesis and properties of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives, contributes to this understanding by elucidating the impact of structural variations on physical properties (Mitsumoto & Nitta, 2004).

Chemical Properties Analysis The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are crucial for the application of [1-(Benzylamino)cyclopentyl]methanol derivatives in synthetic chemistry. The exploration of novel synthesis methods and the reactivity of related compounds, like the highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure, showcases the broad applicability of these derivatives in chemical synthesis (Ozcubukcu et al., 2009).

Aplicaciones Científicas De Investigación

Catalyst Development and Methanol Synthesis

Research has shown that methanol serves as a key component in the development of catalysts for energy conversion processes. The synthesis of methanol from CO2 and renewable H2, facilitated by metal-organic frameworks (MOFs), has been identified as a crucial process for energy and chemical transition. This process demonstrates the potential of methanol in contributing to a sustainable hydrogen economy, highlighting the innovation in catalyst development for low-temperature applications (Din et al., 2020).

Methanol as a Fuel and Energy Carrier

Methanol's role as a clean-burning fuel and its application in direct methanol fuel cells (DMFCs) and internal combustion engines (ICEs) are significant. Research has focused on methanol's ability to improve engine performance and reduce emissions, with particular attention to methanol-gasoline blends in spark ignition engines. The use of methanol not only enhances engine efficiency but also contributes to environmental protection by lowering greenhouse gas emissions (Kowalewicz, 1993).

Environmental Applications and Methanol Decomposition

Studies have explored methanol's application in environmental monitoring and pollution reduction. For instance, methanol has been used as a marker for assessing the condition of solid insulation in power transformers, demonstrating its potential in environmental monitoring and maintenance of electrical infrastructure (Jalbert et al., 2019).

Methanol in Chemical Reactions and Synthesis

The versatility of methanol extends to its use in various chemical reactions and synthesis processes. Research has delved into the mechanisms of methanol oxidation on platinum electrodes, offering insights into the optimization of catalysts for energy conversion and storage applications. This line of research underscores methanol's role in advancing chemical synthesis techniques and improving the efficiency of fuel cells (Cohen et al., 2007).

Safety and Hazards

“[1-(Benzylamino)cyclopentyl]methanol” is classified as a dangerous compound. The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

[1-(benzylamino)cyclopentyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13(8-4-5-9-13)14-10-12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJHOATVHDDNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

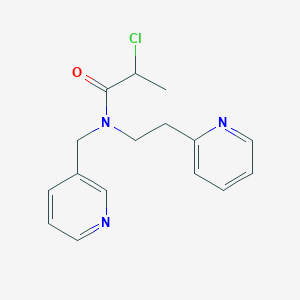

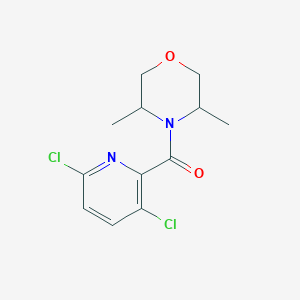

![9-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2484079.png)

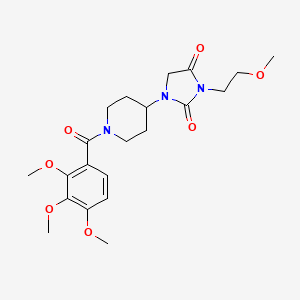

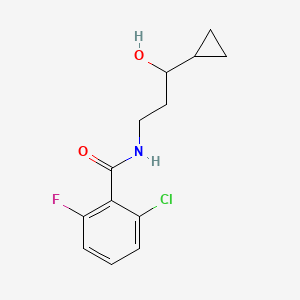

![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)

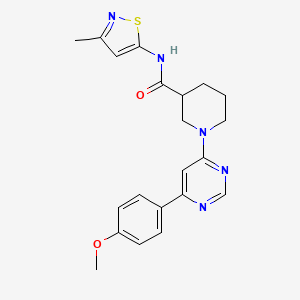

![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)

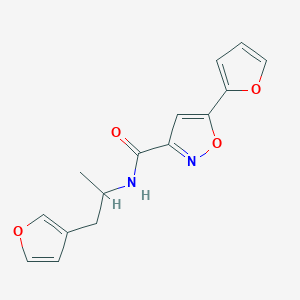

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)

![((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)methane](/img/structure/B2484099.png)